1-Hexylazepane

Description

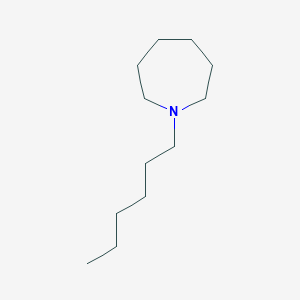

1-Hexylazepane is a seven-membered heterocyclic amine (azepane) with a hexyl substituent at the 1-position. Azepanes are characterized by a saturated seven-membered ring containing one nitrogen atom. The hypothetical molecular formula for this compound is C₁₁H₂₃N, with an estimated average molecular mass of approximately 169.3 g/mol.

Properties

CAS No. |

20422-02-0 |

|---|---|

Molecular Formula |

C12H25N |

Molecular Weight |

183.33 g/mol |

IUPAC Name |

1-hexylazepane |

InChI |

InChI=1S/C12H25N/c1-2-3-4-7-10-13-11-8-5-6-9-12-13/h2-12H2,1H3 |

InChI Key |

CNAVQNCUXDPHPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylazepane can be synthesized through several methods. One common approach involves the ring expansion of six-membered heterocycles. For instance, the reaction of hexylamine with caprolactam under acidic conditions can yield this compound. Another method involves the cyclization of hexylamine with 1,6-dibromohexane in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexylazepane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: N-hexylazepane N-oxide.

Reduction: Hexylamine derivatives.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-Hexylazepane has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of polymers and as a solvent in various chemical processes

Mechanism of Action

The mechanism of action of 1-hexylazepane involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The hexyl group in this compound confers higher lipophilicity compared to methyl (1-Methylazepane) or benzyl (1-Benzyl-1,4-diazepane). This property may enhance membrane permeability in biological systems but reduce aqueous solubility.

- Functional Group Impact : The chloroacetyl group in 1-(Chloroacetyl)azepane introduces electrophilic reactivity, enabling participation in nucleophilic substitution reactions, unlike the inert hexyl chain .

- Salt Formation : 1-Methylazepan-4-one hydrochloride demonstrates how salt formation (e.g., hydrochloride) improves solubility, a strategy applicable to this compound for pharmaceutical formulations .

Stability and Reactivity

- Thermal Stability : Long alkyl chains (e.g., hexyl) generally increase thermal stability compared to shorter chains (methyl) due to stronger van der Waals interactions.

- Chemical Reactivity : The absence of reactive functional groups in this compound contrasts with 1-(Chloroacetyl)azepane, which undergoes nucleophilic acyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.